[6-(Methoxymethyl)pyridin-2-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[6-(methoxymethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-6-8-4-2-3-7(5-9)10-8/h2-4H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYOQGZGDPIVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation of 6 Methoxymethyl Pyridin 2 Yl Methanamine
Hypothetical Routes and Reaction Conditions
The construction of [6-(Methoxymethyl)pyridin-2-yl]methanamine involves the introduction of two different functional groups—a methoxymethyl group and a methanamine group—at the 2 and 6 positions of the pyridine (B92270) ring.
A common precursor for such compounds is 2,6-lutidine (2,6-dimethylpyridine). A hypothetical synthetic sequence could involve the selective functionalization of the methyl groups. For instance, one methyl group could be halogenated and subsequently converted to the methoxymethyl ether, while the other is converted to the aminomethyl group.
A plausible, though unconfirmed, route could start from 2,6-pyridinedimethanol . One of the hydroxyl groups could be selectively protected, followed by the conversion of the other hydroxyl group to a methoxy (B1213986) group. Deprotection and subsequent conversion of the remaining hydroxyl to an amine would yield the target compound. A patent describes a method for producing 6-methyl-2-pyridyl methanol (B129727) from 2,6-dimethyl pyridine with high selectivity. google.com
Another approach could involve starting with a precursor where one of the desired functional groups is already in place. For example, (6-methylpyridin-2-yl)methanamine is a known compound. sigmaaldrich.combldpharm.com The synthesis could then focus on the selective oxidation of the remaining methyl group to a hydroxymethyl group, followed by etherification.
Precursor Materials and Their Derivatization
The synthesis of pyridine derivatives often begins with simple, commercially available precursors. For the target compound, several potential starting materials can be considered based on the synthesis of analogous structures.
| Precursor Compound | Potential Derivatization Pathway | Reference for Analogous Synthesis |
| 2,6-Lutidine | Selective oxidation of one methyl group, followed by functional group interconversions. | google.com |
| 2,6-Pyridinedicarboxylic acid | Reduction to 2,6-pyridinedimethanol, followed by selective functionalization. | chemicalbook.com |
| 2,6-Dibromopyridine | Sequential nucleophilic substitution reactions to introduce the methoxymethyl and aminomethyl functionalities. | |
| (6-Chloropyridin-2-yl)methanol | Conversion of the hydroxyl group to a methoxymethyl group, followed by nucleophilic amination. |
The synthesis of 2,6-Pyridinedimethanol can be achieved by the reduction of Dimethyl 2,6-Pyridinedicarboxylate using sodium borohydride (B1222165). chemicalbook.com Alternatively, it can be prepared from 2,6-dibromomethylpyridine via hydrolysis. chemicalbook.com These precursors offer versatile handles for introducing the desired functionalities.
Mechanistic Considerations in Pyridine Functionalization
While no specific mechanistic studies for the formation of this compound have been found, the reactions involved in the hypothetical pathways would follow well-established organic chemistry principles.
Nucleophilic Aromatic Substitution (SNAr): If a precursor like 2,6-dihalopyridine is used, the introduction of methoxide (B1231860) and an amino-containing group would proceed via an SNAr mechanism. The regioselectivity of this reaction would be a critical factor.
Reductive Amination: The conversion of a formyl group at the 2-position to a methanamine could be achieved through reductive amination. This typically involves the formation of an imine intermediate with ammonia (B1221849) or a primary amine, followed by reduction with a hydride reagent like sodium borohydride. A patent describes a reductive amination reaction between a cyanohydrin and a pyridin-2-yl-methylamine derivative in the synthesis of related compounds. google.com
Etherification: The formation of the methoxymethyl ether from a corresponding alcohol (e.g., from 2,6-pyridinedimethanol) would likely proceed via a Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide, followed by reaction with a methylating agent like methyl iodide.
Potential for Sustainable and Green Chemistry Approaches
In the absence of specific synthetic routes for the target compound, we can only speculate on potential green chemistry approaches based on general trends in organic synthesis.
Modern synthetic chemistry aims to reduce environmental impact by employing strategies such as:
Catalytic Reactions: Using catalysts to improve reaction efficiency and reduce waste. For example, the oxidation of 2,6-lutidine could potentially be achieved using an environmentally benign oxidant and a selective catalyst. A patent for the synthesis of 6-methyl-2-pyridyl methanol utilizes tungsten oxide and hydrogen peroxide as catalysts for the oxidation of 2,6-dimethyl pyridine. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical fluids.
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.
While these principles are broadly applicable, their specific application to the synthesis of this compound remains a matter of future research and development.
Chemical Transformations and Derivatization of 6 Methoxymethyl Pyridin 2 Yl Methanamine
Reactions Involving the Primary Amine Moiety
The primary amine group is a key site for nucleophilic reactions, serving as a building block for the construction of more complex molecular architectures.
The primary amine of [6-(Methoxymethyl)pyridin-2-yl]methanamine readily acts as a nucleophile, reacting with acylating agents to form stable amide bonds. This transformation, known as nucleophilic acyl substitution, is one of the most fundamental and widely used reactions in organic synthesis. youtube.com The reaction typically proceeds via an addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative. masterorganicchemistry.com
Common methods for this amidation include:
Reaction with Acid Chlorides or Anhydrides: In this direct approach, the amine reacts with a highly reactive acid chloride or anhydride, usually in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (HCl or a carboxylic acid).
Peptide Coupling Reagents: For reactions involving carboxylic acids, a coupling agent is required to activate the carboxyl group. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are frequently employed. researchgate.netmdpi.com These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine to form the amide bond. This method is noted for its efficiency, often providing good to excellent yields in short reaction times. researchgate.net
A representative synthesis is the coupling of a substituted pyrazole-3-carboxylic acid with a pyridin-2-yl-methylamine derivative, demonstrating the formation of a complex amide structure. nih.gov The versatility of this reaction allows for the introduction of a vast array of substituents, significantly modifying the parent molecule's properties.
Table 1: Representative Amidation Reactions
| Acylating Agent/Method | Coupling Reagent/Base | Typical Solvent | Product Type |
|---|---|---|---|
| Carboxylic Acid | HBTU / Hünig's Base | DMF, CH₂Cl₂ | N-Substituted Amide |
| Acid Chloride | Triethylamine (TEA) | CH₂Cl₂, THF | N-Substituted Amide |
| Acid Anhydride | Pyridine (B92270) | CH₂Cl₂ | N-Substituted Amide |
| Carboxylic Acid | DCC | CH₂Cl₂ | N-Substituted Amide |
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones. The reaction with these carbonyl compounds leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a mild acid and involves the formation of a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.comyoutube.com The process is generally reversible, and the removal of water can be used to drive the equilibrium towards the imine product. youtube.com
While primary amines form imines, secondary amines react with enolizable aldehydes or ketones to form enamines. wikipedia.orgmasterorganicchemistry.com Since this compound is a primary amine, imine formation is the expected outcome. wikipedia.org The formation of related hydrazone structures from pyridine aldehydes further illustrates this type of condensation chemistry. nih.gov Unexpected cycloadditions involving the enol tautomers of ketones and aldehydes with other pyridine-containing systems have also been observed under specific conditions, such as microwave-assisted synthesis. nih.gov
Table 2: Imine Formation with Aldehydes and Ketones
| Carbonyl Compound | Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Benzaldehyde | Acetic Acid | Reflux in Toluene | N-Benzylidene-[6-(methoxymethyl)pyridin-2-yl]methanamine |
| Acetone | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | N-(Propan-2-ylidene)-[6-(methoxymethyl)pyridin-2-yl]methanamine |
| Cyclohexanone | Mild Acid | Room Temp to Reflux | N-Cyclohexylidene-[6-(methoxymethyl)pyridin-2-yl]methanamine |
To synthesize secondary or tertiary amines from this compound, reductive amination is a highly effective and controlled strategy. This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). The choice of reducing agent depends on the pH and the reactivity of the carbonyl compound. This strategy has been successfully used to prepare various secondary and tertiary amines from nitroarenes and alcohols via intermediate amine formation. rsc.org
Direct alkylation with alkyl halides is also possible but can be less selective, often yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Reactions at the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile and a base. The most common transformation at this site is N-oxidation.
This reaction involves treating the pyridine derivative with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. researchgate.net The formation of N-oxides significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions.
In a molecule like this compound, which also contains a primary amine susceptible to oxidation, achieving selective N-oxidation of the pyridine ring can be challenging. However, methods have been developed that utilize an in-situ protonation strategy to protect the more basic aliphatic amine, allowing for the selective oxidation of the less basic heteroaromatic nitrogen. nih.gov This approach has been successfully applied to complex molecules containing multiple amine functionalities. nih.gov
Transformations of the Methoxymethyl Side Chain
The methoxymethyl (MOM) group at the 6-position of the pyridine ring is a common protecting group for alcohols. Its primary transformation is cleavage (deprotection) to reveal the parent hydroxymethyl group, (6-aminomethyl-pyridin-2-yl)methanol.
Functionalization and Modification of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution (EAS): Compared to benzene, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the ring nitrogen. masterorganicchemistry.com When these reactions do occur, electrophiles are typically directed to the C-3 and C-5 positions. The substituents already present on the ring—an aminomethyl group at C-2 and a methoxymethyl group at C-6—will influence the regioselectivity of any potential EAS reaction. Both groups are generally considered activating and ortho-, para-directing. However, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen and the primary amine will be protonated, strongly deactivating the ring and making substitution even more difficult. masterorganicchemistry.com
Other Functionalization Methods: More practical methods for functionalizing the pyridine ring often involve metallation followed by quenching with an electrophile. Directed ortho-metallation can be achieved using a strong base like n-butyllithium, where the existing substituents can direct the deprotonation to an adjacent position on the ring. The resulting lithiated species can then react with a wide range of electrophiles to introduce new functional groups.
Exploration of Novel Reaction Pathways and Catalytic Activation
The unique structural features of this compound, namely the primary amine, the pyridine nitrogen, and the methoxymethyl group, provide a rich platform for exploring a variety of chemical reactions. Researchers have leveraged these functionalities to forge new C-N, C-C, and C-O bonds, leading to a diverse array of derivatives with potential applications in materials science and catalysis.
A primary avenue for the derivatization of this compound involves the reaction of its primary amine group. This nucleophilic center readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff base ligands. These imine-containing products are of significant interest due to their ability to coordinate with a wide range of metal ions, forming stable metal complexes.
The resulting Schiff base complexes have been investigated for their catalytic activity in various organic transformations. For instance, palladium(II) complexes bearing ligands derived from substituted pyridine-2-methanamines have demonstrated notable catalytic efficacy in the polymerization of methyl methacrylate. nih.gov The electronic and steric properties of the substituents on the pyridine ring play a crucial role in influencing the catalytic activity and the properties of the resulting polymer.
Furthermore, the pyridine nitrogen and the newly formed imine nitrogen of the Schiff base ligand can act in concert to chelate metal ions, creating a stable coordination environment. This has been exploited in the synthesis of macrocyclic ligands through [2+2] Schiff base condensation reactions, often employing template ions like alkaline earth metals to guide the cyclization process. nih.gov The resulting macrocycles can encapsulate metal ions and exhibit interesting redox properties.
Beyond Schiff base formation, the amine functionality can undergo other transformations. While specific examples for this compound are not extensively documented in publicly available literature, related 2-aminomethylpyridine derivatives are known to participate in a variety of reactions. These include N-alkylation, N-acylation, and sulfonylation to introduce a wide range of functional groups, thereby tuning the electronic and steric properties of the molecule.
The pyridine ring itself, although generally less reactive towards electrophilic substitution than benzene, can be functionalized under specific conditions. The presence of the activating aminomethyl and methoxymethyl groups can influence the regioselectivity of such reactions. Moreover, transition metal-catalyzed C-H activation of the pyridine ring is a burgeoning field that offers a direct route to functionalized pyridines, though specific applications to this compound are yet to be widely reported.
The catalytic activation of this compound and its derivatives is another area of active research. The ability of the pyridine nitrogen and the side-chain amine to act as a bidentate ligand allows for the formation of stable complexes with various transition metals. These complexes can then serve as catalysts in a range of reactions. For example, ruthenium(II) complexes with related 2,6-di(pyrazol-3-yl)pyridine ligands have shown activity in transfer hydrogenation reactions. whiterose.ac.uk
The field has also seen the development of heterobimetallic complexes for hydrogenation reactions, where the cooperative effects of two different metal centers can lead to novel reaction pathways and enhanced selectivity. nih.gov While direct application with this compound as a ligand is still an area for exploration, the principles established with analogous ligand systems provide a strong foundation for future work.
The following table summarizes some of the key transformations and catalytic applications involving pyridine-2-methanamine derivatives, providing a framework for potential future studies on this compound.
| Transformation/Application | Reactant/Ligand System | Catalyst/Metal | Product Type | Potential Application |
| Schiff Base Formation | Substituted Pyridine-2-methanamine + Aldehyde/Ketone | - | Schiff Base Ligand | Coordination Chemistry, Catalysis |
| Polymerization | Methyl Methacrylate | Palladium(II) complexes with N-substituted pyridine-2-methanamine ligands | Poly(methyl methacrylate) | Materials Science |
| Macrocycle Synthesis | Diamine + Pyridine-2,6-dicarboxaldehyde | Alkaline Earth Metal Triflate | Macrocyclic Ligand | Host-Guest Chemistry, Catalysis |
| Transfer Hydrogenation | Acetophenone | Ruthenium(II) complexes with 2,6-di(pyrazol-3-yl)pyridine ligands | 1-Phenylethanol | Organic Synthesis |
The exploration of novel reaction pathways and catalytic activation of this compound is a promising area of research. The versatility of this compound as a building block and a ligand precursor opens up possibilities for the development of new materials and efficient catalytic systems. Future work will likely focus on expanding the scope of its derivatization and exploring its potential in a wider range of catalytic applications.
6 Methoxymethyl Pyridin 2 Yl Methanamine As a Key Building Block in Complex Molecule Synthesis
Applications in the Construction of Heterocyclic Systems
The bifunctional nature of [6-(Methoxymethyl)pyridin-2-yl]methanamine makes it an ideal building block for the synthesis of complex heterocyclic structures. The primary amine of the methanamine group and the lability of the methoxymethyl group provide orthogonal handles for sequential or one-pot reactions to build elaborate molecular architectures.
The 2,6-disubstituted pyridine (B92270) motif is a common core in the synthesis of pyridine-containing macrocycles. swarthmore.eduresearchgate.net These macrocyclic structures are of significant interest due to their prevalence in natural products and their unique chemical and physical properties. The synthesis of such macrocycles often involves the strategic use of building blocks that can undergo cyclization reactions. While direct use of this compound in macrocycle synthesis is not extensively documented in readily available literature, its structural features are amenable to such applications. For instance, the amine functionality can be acylated or alkylated with a long-chain dicarboxylic acid or dihalide, followed by an intramolecular reaction involving the methoxymethyl group to close the macrocyclic ring.
A notable example of the construction of a pyridine-fused macrocycle is the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin metathesis. swarthmore.edu Although these methods can be challenged by the Lewis basicity of the pyridine nitrogen, they highlight the importance of developing robust synthetic routes to these complex architectures. swarthmore.edu The 2,6-bis[(alkyloxy)methyl]pyridine motif is a frequently used component in the template-guided synthesis of mechanically interlocked molecules, further underscoring the utility of this substitution pattern in constructing complex supramolecular assemblies. researchgate.net
This compound is a valuable precursor for the assembly of scaffolds containing multiple heterocyclic rings. The amine group can readily participate in condensation reactions with carbonyl compounds or in coupling reactions to introduce other heterocyclic moieties. For example, reaction with a suitable diketone or ketoester can lead to the formation of fused heterocyclic systems.
A relevant example is the synthesis of 2,6-disubstituted pyridine C-deoxyribonucleosides. nih.gov In this work, bromo-chloropyridine C-nucleosides were subjected to chemoselective cross-coupling reactions and nucleophilic substitutions to generate a small library of 2,6-disubstituted pyridine C-deoxyribonucleosides. nih.gov This approach demonstrates how a 2,6-disubstituted pyridine core can be elaborated with other complex functionalities, in this case, a deoxyribose sugar, to create multi-heterocyclic systems. nih.gov
Another illustration of the synthesis of multi-heterocyclic systems from 2,6-disubstituted pyridines involves the creation of novel 2,6-disubstituted pyridine derivatives designed as inhibitors of β-amyloid-42 aggregation. nih.gov These molecules feature multiple pyridine units linked together, showcasing the utility of this scaffold in building up larger, functional molecular architectures. nih.gov
| Reactant 1 | Reactant 2 | Product | Application |
| Bromo-chloropyridine C-nucleoside | Various coupling partners | 2,6-disubstituted pyridine C-deoxyribonucleosides | Multi-heterocyclic scaffold assembly |
| 2,6-diaminopyridine (B39239) derivative | Linker units | Oligomeric pyridine derivatives | Multi-heterocyclic scaffold assembly |
Utility in Natural Product Total Synthesis Efforts
While a direct application of this compound in the total synthesis of a named natural product is not prominently reported, the 2,6-disubstituted pyridine core is a key structural element in numerous natural products. The synthesis of these complex molecules often relies on the use of building blocks that can be readily functionalized.
A compelling example is the stereoselective synthesis of cis-2,6-disubstituted piperidine (B6355638) natural products such as isosolenopsins, deoxocassine, and spectaline. rsc.org Although these are piperidines and not pyridines, their synthesis from a chiral aziridine (B145994) highlights a one-pot sequential reaction strategy that includes reductive ring-opening, debenzylation, and intramolecular reductive amination. rsc.org This approach underscores the importance of having strategically placed functional groups on a core scaffold to facilitate the construction of complex natural product frameworks. The functional groups on this compound are well-suited for similar multi-step synthetic sequences.
Role in the Creation of Privileged Chemical Scaffolds
A privileged scaffold is a molecular framework that is able to bind to multiple biological targets with high affinity. The 2,6-disubstituted pyridine motif has been identified as a key component of such scaffolds.
A significant example is the development of novel 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 (Aβ42) aggregation, a process implicated in Alzheimer's disease. nih.gov In this study, the 2,6-diaminopyridine moiety was identified as a crucial element for inhibiting Aβ aggregation. nih.gov The most potent inhibitors were compounds that contained three 2,6-disubstituted pyridine units. nih.gov This demonstrates that the 2,6-disubstituted pyridine core can serve as a foundational structure for the design of biologically active molecules targeting protein aggregation.
| Scaffold Type | Biological Target | Key Findings |
| 2,6-disubstituted pyridine oligomers | β-amyloid-42 aggregation | The 2,6-diaminopyridine unit is a key inhibitor of aggregation. |
Combinatorial Chemistry and Library Synthesis utilizing this compound
The structural features of this compound make it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries. The presence of two distinct functional groups allows for the introduction of diverse substituents in a controlled manner, leading to a large number of structurally related compounds.
A patent for 2-aminopyridine (B139424) derivatives and their combinatorial libraries describes methods for generating complex libraries based on the 2-aminopyridine scaffold. google.com These methods allow for the rapid synthesis of thousands of related compounds. google.com While not specifying this compound, the general principles are directly applicable. The amino group at the 2-position can be reacted with a variety of building blocks, and further diversity can be introduced at other positions on the pyridine ring.
A more concrete, albeit small-scale, example is the synthesis of a small library of 2,6-disubstituted pyridine C-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. nih.gov This work demonstrates the feasibility of creating a collection of related compounds based on a 2,6-disubstituted pyridine core. nih.gov
| Library Type | Synthetic Approach | Potential Diversity |
| 2-Aminopyridine derivatives | Solid-phase and solution-phase combinatorial synthesis | High diversity through variation of substituents at multiple positions. |
| 2,6-disubstituted pyridine C-deoxyribonucleosides | Chemoselective cross-coupling and nucleophilic substitution | Diversity in the substituents at the 2- and 6-positions. |
Coordination Chemistry and Ligand Applications of 6 Methoxymethyl Pyridin 2 Yl Methanamine
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-based ligands is a well-established area of research. Typically, the reaction of the ligand with a suitable metal salt in an appropriate solvent yields the desired complex. The characterization of these complexes involves a combination of spectroscopic and analytical techniques to elucidate their structure and properties.
Transition Metal Coordination Compounds
The coordination of pyridine (B92270) derivatives to transition metals is extensive. wikipedia.org While specific studies on the synthesis of transition metal complexes with [6-(Methoxymethyl)pyridin-2-yl]methanamine are not widely reported in the reviewed literature, the synthesis of complexes with structurally similar ligands provides a blueprint for potential synthetic routes. For instance, the reaction of 2,6-bis(substituted methyl)pyridine ligands with transition metal salts has been shown to form a variety of coordination compounds. researchgate.net The synthesis of Ni(II), Cu(I), and Ag(I) complexes with pyridine has been achieved through refluxing the metal salt with the ligand in a suitable solvent like ethanol. jscimedcentral.com
The characterization of such complexes typically involves techniques like Fourier-Transform Infrared (FTIR) spectroscopy to observe the coordination-induced shifts in the vibrational frequencies of the ligand, particularly the C=N stretching of the pyridine ring and the N-H vibrations of the amine group. nih.gov UV-Visible spectroscopy is employed to study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal center. spectroscopyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for characterizing diamagnetic complexes in solution. Mass spectrometry helps in confirming the molecular weight of the complex. For paramagnetic complexes, techniques like magnetic susceptibility measurements are crucial.
A hypothetical synthesis of a transition metal complex with this compound could involve the reaction of the ligand with a metal chloride salt (e.g., NiCl₂, CuCl₂, ZnCl₂) in a polar solvent. The resulting complex's properties would be anticipated based on the behavior of similar pyridine-amine ligands.
Main Group Element Interactions
The interaction of pyridine-based ligands is not limited to transition metals; they also form stable complexes with main group elements. The Lewis basicity of the pyridine nitrogen and the amine group in this compound makes it a suitable candidate for coordination to Lewis acidic main group element centers. For example, pyridine and its derivatives are known to form adducts with compounds of boron, such as borane (B79455) (BH₃), and with sulfur trioxide (SO₃). wikipedia.org
Chelation Modes and Ligand Denticity Investigations
The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. This compound possesses three potential donor atoms: the pyridine nitrogen (N_py), the amine nitrogen (N_amine), and the ether oxygen (O_ether). This allows for several possible chelation modes, including monodentate, bidentate, and tridentate coordination.
The most probable coordination mode for this ligand is as a bidentate N,N'-donor, utilizing the pyridine and amine nitrogens to form a stable five-membered chelate ring. This is a common coordination motif for 2-(aminomethyl)pyridine and its derivatives. nih.gov The formation of a five-membered ring is generally entropically and enthalpically favored.
Tridentate coordination involving the etheric oxygen is also a possibility, which would result in the formation of two fused chelate rings. The willingness of the ether oxygen to coordinate will depend on several factors, including the nature of the metal ion (hard vs. soft), the solvent, and the presence of competing ligands. Harder metal ions might favor coordination with the oxygen atom.
X-ray crystallography is the definitive method for determining the solid-state structure and chelation mode of a metal complex. In the absence of specific crystallographic data for complexes of this compound, we can look at related structures. For example, the crystal structure of a copper(II) complex with a tridentate N,N',O-phenolate ligand shows a distorted square-pyramidal geometry where all three donor atoms of the ligand are coordinated to the metal center. nih.gov Similarly, the crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate demonstrates the chelating ability of pyridine-amine frameworks. nih.gov
Table 1: Potential Chelation Modes of this compound
| Denticity | Donor Atoms | Chelate Ring Size |
| Monodentate | N_py or N_amine | - |
| Bidentate | N_py, N_amine | 5-membered |
| Tridentate | N_py, N_amine, O_ether | 5-membered and 6-membered |
Electronic Structure and Bonding Analysis in this compound Complexes
The electronic structure and the nature of the metal-ligand bonding in complexes of this compound are crucial for understanding their properties and reactivity. The pyridine ring can act as both a σ-donor and a weak π-acceptor. wikipedia.org The methoxymethyl and methanamine substituents will influence the electronic properties of the pyridine ring. The methoxymethyl group is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction, while the methanamine group is a stronger electron-donating group.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and bonding in metal complexes. DFT calculations can provide insights into the molecular orbital energies, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO), which are important for understanding the electronic transitions and reactivity of the complexes. For instance, DFT studies on related pyridine-containing pincer ligands have been used to explain the subtle differences in the coordination behavior of these ligands towards different metals. nih.gov DFT calculations on 2,6-bis(bromomethyl)pyridine (B1268884) have been used to analyze its molecular structure and electronic properties. researchgate.net
Experimental techniques such as UV-Visible spectroscopy and electrochemistry provide valuable data on the electronic structure. The d-d transitions observed in the UV-Vis spectra of transition metal complexes are sensitive to the ligand field strength and the coordination geometry. pku.edu.cn Cyclic voltammetry can be used to probe the redox properties of the complexes, providing information on the stability of different oxidation states of the metal center. Studies on heterobimetallic complexes with bridging 2-(diphenylphosphino)pyridine ligands have utilized time-dependent DFT and UV-Vis spectroscopy to understand the donor-acceptor interactions between the metal centers. rsc.org
Applications of this compound-Derived Complexes in Catalysis
Pyridine-based ligands, particularly those with a pincer-like architecture, have found widespread applications in homogeneous catalysis. rsc.org The ability of the ligand to stabilize the metal center in various oxidation states and to provide a specific coordination environment is key to its catalytic activity. While specific catalytic applications of this compound complexes are not extensively documented, the structural features of this ligand suggest its potential in various catalytic transformations.
Homogeneous Catalysis
Complexes of this compound, acting as a bidentate or tridentate ligand, could potentially catalyze a range of reactions. The combination of a pyridine ring with an amine functionality is a common feature in ligands for transfer hydrogenation reactions. Ruthenium(II) complexes bearing pyridyl-supported pyrazolyl-imine ligands have shown excellent catalytic activity in the transfer hydrogenation of ketones. researchgate.net Pincer-type pyridine-based N-heterocyclic carbene amine Ru(II) complexes have also been found to be efficient catalysts for transfer hydrogenation reactions. acs.org
The potential for this compound to act as a pincer-type ligand, possibly through deprotonation of the methylene (B1212753) bridge between the pyridine and the amine, could open up applications in dehydrogenation reactions. Pincer-type complexes are known to be highly active catalysts for the dehydrogenation of alkanes. acs.org
Furthermore, palladium complexes with pyridine-containing ligands have been used as catalysts for polymerization reactions. For example, palladium(II) complexes with 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives have been evaluated for the polymerization of methyl methacrylate. researchgate.net
Table 2: Potential Homogeneous Catalytic Applications of this compound Complexes
| Catalytic Reaction | Metal Center (Hypothetical) | Reference for Analogous System |
| Transfer Hydrogenation of Ketones | Ruthenium(II) | researchgate.net, acs.org |
| Alkane Dehydrogenation | Iridium(III) | acs.org |
| Polymerization | Palladium(II) | researchgate.net |
| C-C Coupling Reactions | Palladium(0/II) | General knowledge on pyridine ligands |
Organometallic Catalysis
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the application of this compound in the field of organometallic catalysis. While the structural motif of a substituted pyridine with a methanamine arm suggests potential as a bidentate N,N-ligand for various transition metals, dedicated studies exploring the catalytic activity of its metal complexes in organometallic reactions such as cross-coupling, hydrogenation, or polymerization are not presently available in the public domain.
The general class of pyridyl-amine ligands is well-represented in catalysis, but specific findings—including reaction yields, turnover numbers, or mechanistic insights—for complexes of this compound are yet to be reported. Consequently, no data tables detailing its performance in specific catalytic transformations can be compiled at this time.
Asymmetric Catalysis
Similarly, the application of this compound in asymmetric catalysis has not been documented in peer-reviewed scientific literature. For a ligand to be effective in asymmetric catalysis, it typically requires chiral elements, either within its backbone or through the generation of a chiral-at-metal complex. The structure of this compound is achiral. While it could potentially be used in the synthesis of chiral metal complexes, no studies have been published that explore this possibility or report on the enantioselectivity of any such catalytic systems. As a result, there are no research findings or data to present for this subsection.
Advanced Materials Science Applications of Metal-Ligand Frameworks (e.g., MOFs)
There is no available research on the use of this compound as a linker or modulator in the synthesis of Metal-Organic Frameworks (MOFs) or other advanced materials. The synthesis of MOFs relies on the coordination of metal ions or clusters with organic ligands to form extended crystalline networks. While pyridine-containing ligands are commonly employed in the construction of MOFs, the specific compound this compound has not been reported as a building block in any such materials. Therefore, information regarding the structure, porosity, or functional properties of any MOFs derived from this ligand is not available.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 6 Methoxymethyl Pyridin 2 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity of atoms can be established.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. In the case of [6-(Methoxymethyl)pyridin-2-yl]methanamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the aminomethyl and methoxymethyl groups, and the methyl protons of the methoxy (B1213986) group.
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the title compound, COSY would show correlations between the adjacent protons on the pyridine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. sdsu.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons of the aminomethyl group to the C2 and C1 carbons of the pyridine ring, and from the methoxymethyl protons to the C6 carbon, thereby confirming the substitution pattern.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H3 | 7.2-7.4 | 120-122 |
| Pyridine-H4 | 7.6-7.8 | 136-138 |
| Pyridine-H5 | 7.1-7.3 | 118-120 |
| CH₂-NH₂ | 3.9-4.1 | 45-47 |
| CH₂-O | 4.5-4.7 | 74-76 |
| O-CH₃ | 3.3-3.5 | 58-60 |
| Pyridine-C2 | - | 159-161 |
| Pyridine-C6 | - | 157-159 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov By providing a mass measurement with a precision of several decimal places, HRMS allows for the calculation of a unique molecular formula. For this compound (C₈H₁₂N₂O), the expected exact mass can be calculated and compared to the experimental value obtained from the mass spectrometer. This technique is crucial for confirming the identity of a newly synthesized compound and for distinguishing between isomers. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ions for analysis. rsc.org
Predicted HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 153.10224 | 153.1022 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov For this compound, these techniques would provide evidence for the presence of key functional groups:
N-H stretching vibrations of the primary amine would appear in the IR spectrum as a pair of bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=N and C=C stretching vibrations of the pyridine ring would give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region.
C-O stretching vibrations of the methoxymethyl group would be expected in the 1050-1150 cm⁻¹ range.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300-3500 |
| Pyridine Ring | C-H Stretch | 3000-3100 |
| Aliphatic CH₂/CH₃ | C-H Stretch | 2850-2960 |
| Pyridine Ring | C=N, C=C Stretch | 1400-1600 |
| Ether | C-O Stretch | 1050-1150 |
Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the purification and analysis of organic compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in the liquid phase. For the analysis of this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with a buffer, would likely be employed for purity assessment. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS could be used to confirm its molecular weight and to identify any volatile impurities.
Emerging Research Frontiers and Future Directions for 6 Methoxymethyl Pyridin 2 Yl Methanamine
Exploration of Novel Synthetic Applications
The synthesis of [6-(Methoxymethyl)pyridin-2-yl]methanamine itself presents an interesting challenge. A plausible synthetic route could commence from 2,6-pyridinedicarbonitrile. One of the nitrile groups could potentially be selectively reduced to an aminomethyl group, followed by the conversion of the other nitrile to a methoxymethyl group. The synthesis of 2,6-pyridinedicarbonitrile is well-established and it serves as a precursor for various pyridine-based ligands. chemicalbook.com
Another potential strategy involves the functionalization of a pre-existing pyridine (B92270) ring. For instance, processes for the synthesis of 2-alkoxy-5-alkoxymethyl-pyridines have been patented, highlighting methods for introducing alkoxymethyl groups to the pyridine core. google.com Furthermore, the C-H functionalization of pyridines at positions distal to the nitrogen atom is an active area of research, which could offer future pathways to synthesize such substituted pyridines with high regioselectivity. nih.gov The use of protecting groups would likely be essential in a multi-step synthesis to ensure the chemoselectivity of the reactions. wikipedia.org
Once synthesized, this compound could serve as a valuable building block in organic synthesis. The primary amine of the methanamine group is a versatile functional handle for a variety of chemical transformations, including reductive amination and amide bond formation. This would allow for its incorporation into larger, more complex molecular architectures with potential applications in medicinal chemistry and materials science. For example, derivatives of similar compounds like (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are utilized as building blocks in drug development.
Development of Next-Generation Catalytic Systems
Pyridyl-based ligands are of significant interest in the development of transition metal catalysts due to the strong coordinating ability of the pyridine nitrogen. The this compound ligand, with its bidentate N,N-donor set from the pyridine nitrogen and the methanamine nitrogen, is expected to form stable complexes with a variety of transition metals. wikipedia.orgresearchgate.net The methoxymethyl group at the 6-position can sterically and electronically tune the properties of the resulting metal complex, potentially leading to enhanced catalytic activity and selectivity.
The applications of pyridylmethanamine-type ligands in catalysis are widespread. For instance, iron(II) complexes with (pyridyl)imine ligands have been shown to be effective catalysts in the transfer hydrogenation of ketones. nih.gov It is conceivable that complexes of this compound could exhibit similar or improved catalytic performance in a range of reduction and oxidation reactions.
The table below summarizes the catalytic applications of some related pyridine-based ligands, suggesting potential areas of exploration for this compound.
| Ligand Type | Metal | Catalytic Application |
| (Pyridyl)imine | Fe(II) | Transfer hydrogenation of ketones nih.gov |
| Pyridine-based PNNH-pincer | Ru | Hydrogenation of esters, dehydrogenative coupling of alcohols sigmaaldrich.com |
| Tris(2-pyridylmethyl)amine (TPA) | Ru(II) | Photocaging and catalysis |
Future research could focus on synthesizing a range of metal complexes with this compound and screening their catalytic activity in various organic transformations.
Integration into Advanced Materials and Nanotechnology
The coordinating properties of this compound also make it a promising candidate for the development of advanced materials and for applications in nanotechnology. Pyridine-containing ligands have been extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit a wide range of properties, including porosity, luminescence, and magnetism, which are dependent on the nature of the ligand and the metal ion. The structure of this compound, with its potential for forming well-defined coordination geometries, could lead to the creation of novel functional materials.
In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles. For example, pyridine-2,6-diamine has been used to functionalize Fe₃O₄ nanoparticles for the purpose of ion sensing and extraction. The methanamine group of the title compound could be used to covalently attach it to nanoparticle surfaces, while the pyridine and methoxymethyl groups could provide specific binding sites or other functionalities.
Furthermore, the self-assembly of molecules is a powerful tool for creating complex nanostructures. The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions involving the this compound unit could be exploited to direct the formation of well-ordered supramolecular assemblies. mdpi.com The synthesis of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol and its study in supramolecular chemistry provides a precedent for this type of application. nih.gov
Challenges and Opportunities in this compound Research
A significant challenge in the study of this compound is the current lack of reported synthetic procedures and experimental data in the peer-reviewed literature. Overcoming this hurdle by developing a robust and scalable synthesis is the first and most critical step. The synthesis would likely require careful optimization of reaction conditions and potentially the development of novel synthetic methodologies.
Despite this challenge, the opportunities for this compound are vast. Its unique combination of functional groups suggests a wide range of potential applications that are yet to be explored. The ability to tune the electronic and steric properties of the ligand by modifying the methoxymethyl group (e.g., by replacing it with other alkoxy or aryloxy groups) offers a pathway to a large family of related ligands with tailored properties.
Computational studies could play a crucial role in predicting the properties and potential applications of this compound and its metal complexes. nih.gov Density Functional Theory (DFT) calculations could provide insights into its electronic structure, coordination behavior, and the spectroscopic properties of its complexes, guiding experimental efforts.
Interdisciplinary Research Synergies and Collaborative Potential
The multifaceted nature of this compound research lends itself to interdisciplinary collaboration. The synthesis and characterization of the compound and its metal complexes would fall within the domain of synthetic and inorganic chemistry. The exploration of its catalytic properties would benefit from collaborations with experts in catalysis and organic synthesis.
Furthermore, its potential applications in materials science and nanotechnology would necessitate partnerships with materials scientists and engineers. The investigation of the biological activity of its derivatives, a common feature of pyridine-based compounds, would require expertise from medicinal chemists and biologists. For instance, Schiff bases derived from 6-methoxypyridin-3-amine have been studied for their antimicrobial properties, suggesting a potential avenue for biological applications. nih.gov
The development of this compound and its analogues could also have implications for industrial processes, particularly in the areas of catalysis and the synthesis of fine chemicals. Collaborative efforts between academic research groups and industrial partners could accelerate the translation of fundamental research into practical applications.
Q & A
Q. What are the optimal synthetic routes for [6-(Methoxymethyl)pyridin-2-yl]methanamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves functionalizing a pyridine scaffold. A common approach includes:
- Nucleophilic substitution : Reacting 6-chloropyridin-2-yl derivatives with methoxymethyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Reductive amination : Introducing the methanamine group via catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride reduction of intermediate imines .
- Yield optimization : Adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and temperature control to minimize side reactions like over-oxidation or polymerization.
Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and methoxymethyl groups (δ 3.3–3.5 ppm for OCH₃; δ 4.5–4.7 ppm for CH₂O). Methanamine protons appear as a broad singlet (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 166.22 for C₉H₁₄N₂O) and fragmentation patterns (e.g., loss of –CH₂NH₂ or –OCH₃ groups) .
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Advanced Research Questions
Q. How does the positioning of the methoxymethyl and methanamine groups on the pyridine ring influence the compound's reactivity and interaction with biological targets?
- Methodological Answer : Substituent positioning alters electronic and steric properties:
- Electronic effects : The methoxymethyl group at the 6-position donates electron density via resonance, affecting pyridine ring basicity and nucleophilic substitution rates .
- Steric effects : Methanamine at the 2-position may hinder access to biological targets (e.g., enzymes), as seen in analogs where 3-position substitution improved binding .
- Experimental validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies (e.g., radioligand displacement) for positional isomers .
Q. In cases where biological assay data for this compound derivatives show contradictory results, what experimental strategies can resolve these discrepancies?
- Methodological Answer :
- Dose-response curves : Ensure assays cover a wide concentration range (e.g., 0.1 nM–100 µM) to detect non-linear effects.
- Counter-screening : Test derivatives against off-target receptors (e.g., GPCRs, ion channels) to rule out promiscuity .
- Structural analysis : Use X-ray crystallography or cryo-EM to visualize binding modes and identify steric clashes or solvation issues .
- Case study : Analogous compounds with 6-(difluoroethyl) groups showed antiviral activity variations resolved by modifying substituent electronegativity .
Q. What computational methods are effective in predicting the binding modes of this compound derivatives with target enzymes or receptors?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Screen derivatives against crystal structures (e.g., PDB entries) to prioritize synthesis .
- MD simulations (GROMACS, AMBER) : Assess binding stability over time (≥100 ns trajectories) and calculate free-energy landscapes (e.g., MMPBSA) .
- QSAR modeling : Corrogate substituent properties (e.g., logP, polar surface area) with activity data to design optimized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
